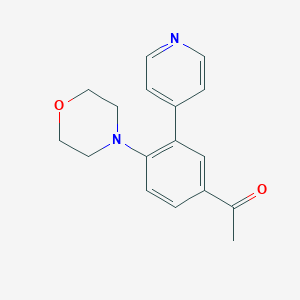

![molecular formula C25H24N6O B5558268 N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)

N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridine and pyridazine derivatives, including those related to the target compound, involves various strategies and precursor materials. For example, the synthesis involving N-1-Naphthyl-3-oxobutanamide in heterocyclic synthesis has been demonstrated to yield nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety through reactions with arylidinecyanothioacetamide and α-haloketones (Hussein et al., 2009). These processes highlight the versatility and complexity of synthetic routes that may be applicable or related to the synthesis of the target compound.

Molecular Structure Analysis

The analysis of the molecular structure of related compounds, such as substituted 3-tertiary-amino-6-aryl-pyridazines, provides insight into the structural and electronic properties significant for understanding the target compound. Crystal structures and molecular orbital calculations reveal critical orientations and delocalization of electrons, which are essential for predicting the behavior and reactivity of the compound (Georges et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving pyridazine and related heterocyclic compounds often lead to diverse derivatives with various biological activities. For instance, the Mannich reaction of pyridazinol N-oxides demonstrates the potential for functionalization and the creation of compounds with specific chemical properties (Okusa & Kamiya, 1968). These reactions are crucial for the modification and enhancement of the compound's chemical properties.

科学的研究の応用

Molecular Interactions and Receptor Binding

Compounds with structures similar to "N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine" have been studied for their molecular interactions, particularly with receptors such as the CB1 cannabinoid receptor. For instance, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has shown its potent and selective antagonist properties for the CB1 receptor. This study utilized conformational analysis and comparative molecular field analysis (CoMFA) to understand the binding interactions and structure-activity relationships, suggesting that similar compounds could be explored for receptor-targeted drug discovery (J. Shim et al., 2002).

Heterocyclic Synthesis

The use of enamines in heterocyclic synthesis has been documented, with enamine derivatives being prepared from active methyl and methylene compounds. This method has been applied to synthesize new pyridazinone derivatives, indicating that compounds with the pyridazinamine core can be synthesized using similar approaches, thus expanding the library of heterocyclic compounds for various scientific investigations (E. Darwish et al., 2011).

Fluorescence Properties

Research on the fluorescence properties of new enaminenaphthalimides, including derivatives with piperidine, highlights the potential of such compounds in fluorescence imaging and quantum yield studies. This suggests that "N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine" could have applications in materials science and chemical sensing, given its structural similarity to these fluorescent compounds (C. McAdam et al., 2004).

Nitrogen-Containing Heterocyclic Compounds

The importance of nitrogen-containing heterocyclic compounds, such as pyridines and pyrazines, in pharmaceuticals and agrochemicals due to their high biological activity has been well-established. This underscores the potential significance of "N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine" in the development of new active molecules for these industries (Ya Suhiko Higasio & T. Shoji, 2001).

特性

IUPAC Name |

[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O/c1-18-6-9-22(26-17-18)27-23-10-11-24(29-28-23)30-12-14-31(15-13-30)25(32)21-8-7-19-4-2-3-5-20(19)16-21/h2-11,16-17H,12-15H2,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRHUZQPWIBCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)

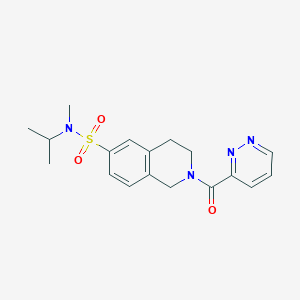

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)

![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)

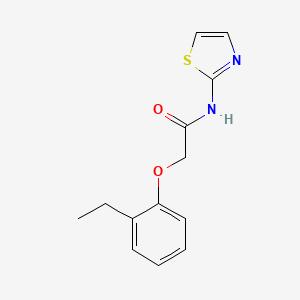

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)

![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)

![2-(2-chlorophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5558279.png)

![N-{rel-(3S,4R)-1-[4-(2-aminoethyl)benzyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5558282.png)